molecular formula C10H11ClF3NO2 B2979779 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 167496-28-8

2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B2979779
CAS No.: 167496-28-8
M. Wt: 269.65
InChI Key: CRFFPDBJLGAGQL-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a phenylalanine backbone modified with a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to unsubstituted phenylalanine derivatives, making this compound valuable in pharmaceutical and agrochemical research . Its hydrochloride salt form improves solubility in polar solvents, facilitating its use in synthetic reactions and biological assays.

Properties

IUPAC Name

[1-carboxy-2-[4-(trifluoromethyl)phenyl]ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZOSPMXOKBQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Friedel-Crafts Acylation: This method involves the acylation of 4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reductive Amination: This involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the desired compound.

  • Hydrolysis of Esters: The ester derivative of the compound can be hydrolyzed under acidic or basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid nitrate.

  • Reduction: 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or analgesic agent. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is highlighted through comparisons with related compounds (Table 1). Key differentiating factors include substituent electronic effects, molecular weight, and biological activity.

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound -CF₃ C₁₀H₁₁ClF₃NO₂ 269.65 High lipophilicity; enhanced metabolic stability
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride -SCH₃ C₁₀H₁₄ClNO₂S 259.74 Moderate lipophilicity; sulfur atom enables hydrogen bonding
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride -F C₁₀H₁₃ClFNO₂ 233.67 Lower molecular weight; increased polarity due to ester group
(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride -OCF₃ C₁₀H₁₁ClF₃NO₃ 285.65 Enhanced electron-withdrawing effects; higher solubility in organic solvents
2-Amino-3-(4-biphenylyl)propanoic acid Biphenyl C₁₅H₁₅NO₂ 241.29 Extended aromatic system; potential for π-π stacking interactions

Key Findings :

Electronic Effects: The -CF₃ group in the target compound is more electron-withdrawing than -SCH₃ () or -F (), which may influence binding affinity in enzyme inhibition studies .

Solubility and Lipophilicity: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 2-amino-3-(4-biphenylyl)propanoic acid (). Methyl ester derivatives () show reduced polarity, favoring blood-brain barrier penetration in CNS-targeted drug design.

Synthetic Utility :

  • Compounds with -CF₃ or -OCF₃ groups are often synthesized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling ().
  • The methylsulfanyl derivative () can undergo oxidation to sulfone or sulfoxide groups, enabling further functionalization.

Biological Relevance: Docking studies () suggest that trifluoromethyl-substituted amino acids exhibit superior binding precision to hydrophobic protein pockets compared to fluorine or methoxy analogs. The biphenylyl variant () may serve as a rigid scaffold for kinase inhibitors due to its planar structure.

Biological Activity

2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride, often referred to as a trifluoromethylated amino acid, has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, influencing their interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClF3NO2
  • Molecular Weight : 269.65 g/mol
  • CAS Number : 167496-28-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)62.5 μg/mL
Escherichia coli31.25 μg/mL
Enterococcus faecalis125 μg/mL

These findings suggest that the compound may inhibit bacterial growth by disrupting protein synthesis and affecting cell wall integrity, which is crucial for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Trifluoromethylated compounds are known to modulate inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines.

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein production in bacteria.
  • Disruption of Biofilm Formation : Studies indicate that it can reduce biofilm formation in pathogenic bacteria, enhancing its efficacy in treating infections resistant to standard antibiotics .
  • Modulation of Inflammatory Pathways : By targeting specific inflammatory mediators, the compound may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

A notable study evaluated the efficacy of various trifluoromethylated compounds, including this compound, against clinical isolates of MRSA and E. coli. The results demonstrated that the compound exhibited potent antibacterial activity with MIC values comparable to existing antibiotics like ciprofloxacin .

Another investigation focused on the anti-inflammatory properties of the compound in a mouse model of acute inflammation. Results showed a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups .

Q & A

Q. Basic

  • HPLC : To confirm purity and detect impurities (e.g., related propanoic acid derivatives) .
  • NMR spectroscopy : For structural confirmation, particularly to verify the trifluoromethylphenyl group and amino acid backbone (see SMILES/InChI data in ).
  • Mass spectrometry : To validate molecular weight (e.g., 255.66 g/mol for related hydrochloride salts ).

How does the trifluoromethyl group influence reactivity and biological interactions?

Advanced
The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve membrane permeability in cellular assays. Its electron-withdrawing nature may alter binding kinetics in enzyme inhibition studies. Comparative studies with non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives) are recommended to isolate these effects .

How can contradictory results in enzyme inhibition assays be resolved?

Advanced
Discrepancies may arise from:

  • Enantiomeric impurities : Use chiral HPLC to verify enantiopurity, as biological activity often depends on stereochemistry (e.g., (S)-enantiomers in ) .
  • Assay conditions : Optimize pH and salt concentrations, as hydrochloride salts may interact with buffer components .
  • Controls : Include reference inhibitors (e.g., propanoic acid derivatives with known activity ).

What stability considerations apply to storage and handling?

Q. Basic

  • Storage : Maintain at -20°C in airtight containers to prevent hydrolysis of the trifluoromethyl group .
  • Solubility : Use polar solvents (e.g., water or DMSO) due to the hydrochloride salt’s enhanced solubility .

How are optimal reaction conditions determined for trifluoromethyl group introduction?

Advanced
Fluorination methods include:

  • Electrophilic substitution : Using fluorinated reagents (e.g., trifluoromethyl phenyl sulfonic acid derivatives ).
  • Catalytic fluorination : Palladium-mediated coupling for regioselective trifluoromethylation. Monitor reaction progress via <sup>19</sup>F NMR .

What computational methods predict binding affinity with target proteins?

Q. Advanced

  • Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., proteases or kinases). Validate with mutagenesis studies .
  • QSAR models : Correlate trifluoromethyl substitution patterns with activity data from analogs (e.g., 4-chlorophenyl derivatives ).

How are solvent systems optimized for biological assays?

Q. Basic

  • Aqueous buffers : Use PBS (pH 7.4) for solubility; confirm stability via UV-Vis spectroscopy over 24 hours .
  • Stock solutions : Prepare in DMSO (≤1% v/v) to avoid precipitation .

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